molecular formula C17H15BrO3 B2733779 Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate CAS No. 338964-93-5

Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate

Cat. No.: B2733779
CAS No.: 338964-93-5
M. Wt: 347.208
InChI Key: OZHWPTNVQOKNQW-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate is a useful research compound. Its molecular formula is C17H15BrO3 and its molecular weight is 347.208. The purity is usually 95%.
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Scientific Research Applications

Inhibition of MenB in Mycobacterium tuberculosis

Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate derivatives have been explored for their potential in inhibiting MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. CoA adducts of 4-oxo-4-phenylbut-2-enoates, which include the methyl ester form, exhibit inhibitory properties and can potentially function as novel antibacterials against M. tuberculosis (Li et al., 2011).

Inhibitors of Retinoic Acid Metabolising Enzymes

Some aryl substituted methyl 4-oxo-4-phenylbutanoates demonstrate inhibitory effects towards rat liver microsomal retinoic acid metabolizing enzymes. These compounds, including the methyl 4-bromophenyl variant, are compared with known inhibitors like ketoconazole for their potency (Mason et al., 2003).

Catalysts for Esterolysis

Optically active polymers containing oxime groups derived from reactions involving 4-oxo-4-phenylbutanoates have been synthesized and used as catalysts for esterolysis. These catalysts demonstrate kinetic parameters that are significantly influenced by the structure of the polymer and substrate (Aglietto et al., 1980).

Synthesis of Biologically Active Compounds

This compound and its derivatives are important intermediates for the synthesis of various biologically active compounds, including ACE inhibitors. The synthesis of these derivatives from malic acid using Friedel–Crafts acylation has been a key strategy (Zhang et al., 2009).

Microbial Enantioselective Reduction

The enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate, a related compound, to its hydroxy derivatives has been studied using various microorganisms. This process is significant for producing specific isomers with high enantiomeric excess, relevant in pharmaceutical applications (Lacerda et al., 2006).

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-21-17(20)15(12-5-3-2-4-6-12)11-16(19)13-7-9-14(18)10-8-13/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHWPTNVQOKNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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